Seldomycin

Description

BenchChem offers high-quality Seldomycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Seldomycin including the price, delivery time, and more detailed information at info@benchchem.com.

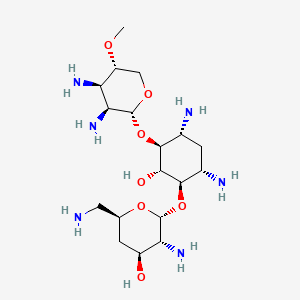

Structure

3D Structure

Properties

CAS No. |

75635-18-6 |

|---|---|

Molecular Formula |

C18H38N6O7 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

(2R,3R,4S,6S)-3-amino-6-(aminomethyl)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3S,4R,5S)-3,4-diamino-5-methoxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxan-4-ol |

InChI |

InChI=1S/C18H38N6O7/c1-27-10-5-28-17(13(24)12(10)23)30-15-7(20)3-8(21)16(14(15)26)31-18-11(22)9(25)2-6(4-19)29-18/h6-18,25-26H,2-5,19-24H2,1H3/t6-,7+,8-,9-,10+,11+,12-,13-,14+,15-,16+,17+,18+/m0/s1 |

InChI Key |

HJKXMQLJTKUBMG-INVUDJPSSA-N |

SMILES |

COC1COC(C(C1N)N)OC2C(CC(C(C2O)OC3C(C(CC(O3)CN)O)N)N)N |

Isomeric SMILES |

CO[C@@H]1CO[C@@H]([C@H]([C@H]1N)N)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H](C[C@H](O3)CN)O)N)N)N |

Canonical SMILES |

COC1COC(C(C1N)N)OC2C(CC(C(C2O)OC3C(C(CC(O3)CN)O)N)N)N |

Synonyms |

seldomycin seldomycin factor 1 seldomycin factor 2 seldomycin factor 3 seldomycin factor 5 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Seldomycin Mechanism of Action Against Gram-Negative Bacteria

[1]

Executive Summary

Seldomycin is an aminoglycoside antibiotic complex isolated from the fermentation broth of Streptomyces hofunensis.[1] While the complex consists of multiple factors (1, 2, 3, and 5), Seldomycin Factor 5 (XK-88-5) is the most pharmacologically significant due to its potent antibacterial activity against Gram-negative pathogens, including Pseudomonas aeruginosa and Enterobacteriaceae.

This guide provides a rigorous technical analysis of Seldomycin’s mechanism of action (MoA), differentiating it from other aminoglycosides through its specific structural attributes.[1] It details the molecular events leading to bacterial cell death, the resistance landscape defined by aminoglycoside-modifying enzymes (AMEs), and validated experimental protocols for assessing its efficacy.

Molecular Pharmacology & Chemical Structure[1][2][3]

Structural Classification

Seldomycin Factor 5 belongs to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycosides, structurally related to Kanamycin B and Tobramycin.[2] Its core scaffold consists of a central 2-deoxystreptamine ring glycosidically linked to amino sugars at the C4 and C6 positions.[1]

-

Chemical Formula:

[2][1] -

Key Structural Feature: The presence of an amino group at the C2' position (similar to Kanamycin B) enhances its binding affinity to the bacterial ribosome compared to analogs with a hydroxyl group at this position (e.g., Kanamycin A).

-

Vulnerability: The 3'-hydroxyl group on the amino sugar ring is a known target for bacterial phosphotransferases, prompting synthetic efforts to create 3'-epi or 3'-deoxy derivatives to evade resistance.[2][1]

Mechanism of Action (MoA)

The bactericidal activity of Seldomycin follows a biphasic uptake and binding model characteristic of cationic aminoglycosides.[1]

Phase I: Electrostatic Interaction & Uptake

-

Membrane Binding: Being polycationic, Seldomycin binds to anionic lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, displacing divalent cations (

, -

Self-Promoted Uptake: This displacement disrupts the outer membrane integrity, allowing the molecule to traverse into the periplasmic space.[1]

-

EDP-I (Energy-Dependent Phase I): Transport across the inner cytoplasmic membrane requires a threshold membrane potential (

).[2][1] This process is electron-transport-dependent, explaining the drug's reduced activity in anaerobic conditions.[2][1]

Phase II: Ribosomal Binding & Mistranslation

Once inside the cytoplasm, Seldomycin targets the 30S ribosomal subunit .[1]

-

Target Site: It binds specifically to the A-site (Aminoacyl-tRNA site) within the 16S rRNA (specifically Helix 44).[2][1]

-

Molecular Interaction: The drug locks the conserved nucleotides A1492 and A1493 in a "flipped-out" conformation.[1] Normally, this conformation is only induced by the correct codon-anticodon pairing.[2][1]

-

Consequence - Mistranslation: By mimicking the "closed" state, Seldomycin reduces the ribosome's discrimination ability, allowing near-cognate tRNAs to bind.[1] This leads to the incorporation of incorrect amino acids into nascent polypeptide chains.[1]

-

Membrane Damage (The Davis Model): These mistranslated, misfolded proteins incorporate into the bacterial cell membrane, creating pores and channels.[1] This leads to a catastrophic loss of membrane integrity, allowing a massive influx of the antibiotic (EDP-II) and leakage of intracellular contents, resulting in rapid cell death.

Visualization of Signaling Pathway

Figure 1: The cascade of events triggered by Seldomycin, from membrane penetration to ribosomal corruption and bactericidal feedback loop.[2]

Resistance Landscape & Spectrum

Spectrum of Activity

Seldomycin Factor 5 exhibits a broad spectrum against Gram-negative bacilli.[2][1]

| Organism Group | Susceptibility Profile | Notes |

| Enterobacteriaceae | High | Highly active against E. coli, Klebsiella, Salmonella.[2] |

| Pseudomonas aeruginosa | Moderate to High | Active against many strains, though efflux (MexXY) can reduce potency.[2][1] |

| Gram-Positives | Variable | Active against S. aureus, but less effective than against Gram-negatives due to uptake barriers.[2][1] |

| Anaerobes | Resistant | Lack of electron transport chain prevents EDP-I uptake.[2][1] |

Mechanisms of Resistance

The primary mechanism of resistance to Seldomycin is the expression of Aminoglycoside Modifying Enzymes (AMEs) .[1] These enzymes covalently modify the hydroxyl or amino groups of the antibiotic, preventing it from binding to the ribosome.[1]

Key Enzyme Classes Affecting Seldomycin:

-

AAC(6') - Acetyltransferases: Acetylate the 6'-amino group.[2][1][3] This is the most prevalent resistance mechanism in Pseudomonas aeruginosa and Serratia.[1] Seldomycin Factor 5 is generally susceptible to AAC(6')-Ib.[2][1]

-

ANT(2'') - Nucleotidyltransferases: Adenylate the 2''-hydroxyl group.[2][1] Common in Klebsiella and Pseudomonas.[1]

-

APH(3') - Phosphotransferases: Phosphorylate the 3'-hydroxyl group.[2][1]

-

Note: The synthesis of 3'-epi-seldomycin was specifically driven by the need to prevent phosphorylation at this site, confirming that the native Factor 5 is a substrate for APH(3') enzymes.

-

Figure 2: Enzymatic inactivation pathways.[2][1] Modification of specific functional groups prevents ribosomal binding.

Experimental Validation Framework

To validate the mechanism and efficacy of Seldomycin in a research setting, the following protocols are recommended. These are designed to be self-validating control systems.[2][1]

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine the potency of Seldomycin against specific isolates.[1]

Protocol:

-

Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).[2][1] Critical: Ensure

(20-25 mg/L) and -

Inoculum: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard). -

Dilution: Perform 2-fold serial dilutions of Seldomycin Factor 5 (range: 0.125 to 64

g/mL) in a 96-well plate. -

Incubation: 16-20 hours at 35°C ± 2°C.

-

Readout: The MIC is the lowest concentration with no visible growth.[1]

In Vitro Translation Inhibition Assay

Purpose: Verify that the mechanism of action is indeed ribosomal inhibition.[1]

Protocol:

-

System: Use a cell-free transcription-translation system (e.g., E. coli S30 extract) coupled with a luciferase or GFP reporter plasmid.[2][1]

-

Treatment: Add Seldomycin Factor 5 at varying concentrations (0, 0.1, 1, 10, 100

M).[2][1] -

Reaction: Incubate at 37°C for 60 minutes.

-

Measurement: Quantify luminescence or fluorescence.

-

Validation: A dose-dependent decrease in signal confirms inhibition of protein synthesis.[2][1]

Time-Kill Kinetics

Purpose: Confirm the bactericidal nature of the drug.

Protocol:

-

Setup: Inoculate broth with

CFU/mL. -

Dosing: Treat with Seldomycin at 1x, 2x, and 4x MIC.

-

Sampling: Aliquot at 0, 2, 4, 6, and 24 hours.

-

Plating: Plate on agar to count surviving colonies.

-

Interpretation: A

reduction in CFU/mL indicates bactericidal activity.[2][1] Aminoglycosides typically show rapid, concentration-dependent killing.[2][1]

References

-

Aminoglycoside Ribosome Interactions. (2020).[2][1] Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature. PubMed Central.[2][1]

-

Seldomycin Discovery. (1977).[2][1] A new aminoglycoside antibiotic complex--the seldomycins.[1] I. Taxonomy, fermentation and antibacterial properties. PubMed.[2][1][4]

-

Mechanism of Mistranslation. (2018).[2][1] The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. Frontiers in Microbiology.

-

Aminoglycoside Modifying Enzymes. (2016). Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria. MedChemComm.

-

Chemical Structure Data. (2025). Seldomycin Compound Summary. PubChem.[2][1] [2][1]

-

Structural Modification Studies. (1981).[2][1] Modification of seldomycin factor 5 at C-3'. PubMed.[2][1][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Seldomycin | C18H38N6O7 | CID 3086032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Characterization of Aminoglycoside-modifying Enzymes (AMEs)in Aminoglycoside-Resistant Staphylococcus aureus: A Cross-sectional Study in Northeastern Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

Technical Deep Dive: The Seldomycin Aminoglycoside Complex

Topic: A New Aminoglycoside Antibiotic Complex: The Seldomycins Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[][2]

Executive Summary

The Seldomycins represent a distinct complex of water-soluble, basic aminoglycoside antibiotics produced by the soil actinomycete Streptomyces hofunensis (strain XK-88).[][2] While structurally related to the kanamycin and gentamicin families, the seldomycin complex—specifically Seldomycin Factor 5 —exhibits a unique pharmacological profile characterized by potent broad-spectrum activity against Gram-negative and Gram-positive bacteria, including strains resistant to established aminoglycosides.[][2]

This guide provides a comprehensive technical analysis of the seldomycin complex, detailing its chemical architecture, biosynthetic logic, isolation protocols, and mechanistic interactions. It is designed to serve as a foundational reference for the development of next-generation semi-synthetic derivatives.[2]

Chemical Architecture & Structural Elucidation

The seldomycins are pseudo-oligosaccharides centered around a 2-deoxystreptamine (2-DOS) core.[][2] The complex differentiates into several factors (1, 2, 3, and 5) based on the glycosylation pattern and specific functional group modifications.

The 2-Deoxystreptamine Core

All seldomycins share the 1,3-diamino cyclitol core (2-DOS), which is the primary scaffold for ribosomal binding.[][2] The variation in factors arises from the sugars attached at the C-4 and C-6 positions.[2][3]

Factor Differentiation

| Factor | Chemical Identity | Key Structural Feature |

| Factor 1 | 6-O-(2-amino-2-deoxy-α-D-xylopyranosyl) paromamine | Simplest form; lacks the full antimicrobial potency of Factor 5.[][2] |

| Factor 2 | 4'-deoxy-neamine | A disaccharide fragment; primarily an intermediate.[][2] |

| Factor 3 | 6'-amino-6'-deoxyseldomycin Factor 1 | Aminated derivative of Factor 1.[][2] |

| Factor 5 | See Below | The primary clinical candidate; a 4,6-disubstituted 2-DOS.[][2] |

Structural Focus: Seldomycin Factor 5

Factor 5 is the most biologically active component. Its structure is defined by a unique methoxy group which confers stability against certain enzymatic attacks.[2]

-

IUPAC Name: (2R,3R,4S,6S)-3-amino-6-(aminomethyl)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5S)-3,4-diamino-5-methoxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxan-4-ol[][2]

-

Formula: C₁₈H₃₈N₆O₇[]

-

Critical Moiety: The 4-O-methyl group on the xylopyranosyl ring distinguishes it from related compounds like kanamycin B, potentially hindering specific aminoglycoside-modifying enzymes (AMEs).[][2]

Biosynthesis & Fermentation Logic[1][4]

The production of seldomycins by S. hofunensis follows the canonical aminoglycoside biosynthetic pathway, involving the formation of the 2-DOS aglycone followed by sequential glycosylation.

Putative Biosynthetic Pathway[1]

-

Aglycone Formation: Glucose-6-phosphate is cyclized and aminated to form 2-deoxystreptamine (2-DOS).[][2]

-

First Glycosylation: A glycosyltransferase attaches the first amino sugar (likely the neosamine ring) to the C-4 position of 2-DOS.[][2]

-

Second Glycosylation: A second glycosyltransferase attaches the xylose-derived sugar to the C-6 position.[][2]

-

Tailoring: Methyltransferases (for the methoxy group in Factor 5) and aminotransferases complete the structure.

Visualization: Biosynthetic Logic

Figure 1: Putative biosynthetic pathway of the Seldomycin complex, highlighting the progression from the 2-DOS core to the bioactive Factor 5.[][2]

Isolation and Purification Protocol

The isolation of Seldomycin Factor 5 requires a robust separation strategy to distinguish it from the structurally similar Factors 1, 2, and 3. The following protocol utilizes weak cation exchange chromatography, exploiting the basic nature of the amino groups.

Step-by-Step Workflow

-

Fermentation: Cultivate Streptomyces hofunensis in starch-soybean meal medium at 28°C for 96–120 hours.

-

Filtration: Adjust broth to pH 2.0 with oxalic acid to release bound antibiotics from mycelia. Filter using diatomaceous earth.[2]

-

Neutralization: Adjust filtrate pH to 7.0 with NaOH.

-

Cation Exchange (Capture): Pass filtrate through a column of Amberlite IRC-50 (or CG-50) in the ammonium form.[][2] The basic seldomycins bind to the resin; impurities pass through.

-

Washing: Wash with deionized water to remove non-basic contaminants.[2]

-

Gradient Elution: Elute with a linear gradient of 0.1 N to 1.0 N NH₄OH.

-

Factor 1 & 2 elute first (lower basicity/affinity).[]

-

Factor 5 elutes later.

-

-

Polishing: Concentrate active fractions and apply to a secondary column (e.g., CM-Sephadex C-25) for high-resolution separation of Factor 5 from Factor 3.

-

Lyophilization: Freeze-dry pure fractions to obtain Seldomycin Factor 5 as a white amorphous powder.

Visualization: Purification Workflow

Figure 2: Isolation workflow for Seldomycin Factor 5, utilizing cation exchange chromatography.[][2]

Mechanism of Action & Resistance Profile

Molecular Mechanism

Seldomycin Factor 5 functions as a translation inhibitor.[2]

-

Uptake: The polycationic molecule displaces Mg²⁺ ions bridging lipopolysaccharides (LPS) in Gram-negative bacteria, facilitating self-promoted uptake.[][2]

-

Binding: It binds irreversibly to the 16S rRNA of the 30S ribosomal subunit .

-

Interference: This binding causes codon misreading (mistranslation) and inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site, leading to protein synthesis arrest and cell death.

Resistance and the "Methoxy" Advantage

Factor 5 shows superior activity against strains resistant to kanamycin. This is attributed to its structural resistance to specific Aminoglycoside Modifying Enzymes (AMEs):

-

APH(3') : Aminoglycoside phosphotransferases that inactivate kanamycin often have reduced affinity for Seldomycin 5 due to steric hindrance or lack of the target hydroxyl group configuration.

-

AAC(6') : However, Seldomycin 5 remains susceptible to acetylation at the 6' amino position (AAC(6')), which is a common resistance mechanism in Pseudomonas.[]

Visualization: MOA & Resistance

Figure 3: Mechanism of Action (MOA) and interaction with Aminoglycoside Modifying Enzymes (AMEs).[]

Antimicrobial Spectrum & Safety[1]

MIC Profile (Comparative)

Seldomycin Factor 5 exhibits an MIC profile competitive with Gentamicin and superior to Kanamycin A in resistant strains.

| Organism | Strain Type | Seldomycin 5 MIC (µg/mL) | Kanamycin A MIC (µg/mL) |

| Staphylococcus aureus | Wild Type | 0.5 - 1.0 | 1.0 - 2.0 |

| Escherichia coli | Kanamycin-Sensitive | 1.0 - 2.0 | 2.0 - 4.0 |

| Escherichia coli | APH(3') Producer | 2.0 - 4.0 | >100 (Resistant) |

| Pseudomonas aeruginosa | Wild Type | 4.0 - 8.0 | >50 |

Toxicity

Like all aminoglycosides, Seldomycin 5 carries risks of nephrotoxicity and ototoxicity.

-

LD50 (Mice, IV): ~200 mg/kg (Comparable to Kanamycin).[]

-

Nephrotoxicity: Histological studies in rats suggest renal cortex accumulation similar to Gentamicin.

References

-

Egan, R. S., et al. (1977). "A new aminoglycoside antibiotic complex--the seldomycins. III. The structures of seldomycin factors 1 and 2." The Journal of Antibiotics, 30(1), 31-38.[] Link

-

Sato, S., et al. (1977). "Seldomycins, new aminoglycoside antibiotics. 5. The structure of seldomycin factor 5."[4] The Journal of Antibiotics, 30(1), 25-30.[] Link

-

McAlpine, J. B., et al. (1977). "A new aminoglycoside antibiotic complex--the seldomycins. IV. The structure of seldomycin factor 5."[4] The Journal of Antibiotics, 30(1), 39-49.[] Link

-

Nara, T., et al. (1977). "A new aminoglycoside antibiotic complex--the seldomycins. I. Taxonomy, fermentation and antimicrobial properties." The Journal of Antibiotics, 30(1), 17-24.[] Link

-

PubChem.[2] (n.d.). "Seldomycin Factor 5 Compound Summary." National Center for Biotechnology Information.[2] Link[]

Sources

Technical Whitepaper: The Seldomycin Complex (Factors 1, 2, 3, & 5)

Structural Determinants of Antibacterial Potency and Resistance Evasion

Executive Summary

The Seldomycin complex represents a distinct class of aminoglycoside antibiotics produced by Streptomyces hofunensis (strain MK-88).[1][2] Unlike first-generation aminoglycosides (e.g., Kanamycin), the Seldomycin factors—specifically Factor 5—exhibit a unique structural profile characterized by specific deoxygenation at the 3' and 4' positions of the glycosytic moiety.[1] This whitepaper provides a technical analysis of Seldomycin factors 1, 2, 3, and 5, focusing on their Structure-Activity Relationships (SAR), mechanism of ribosome inhibition, and the specific chemical features that allow Factor 5 to evade common Aminoglycoside Modifying Enzymes (AMEs).[1]

Structural Characterization & Comparative Pharmacology[2]

The core pharmacophore of the Seldomycin complex is the 2-deoxystreptamine (2-DOS) ring.[1][2][3] The factors differ primarily in the glycosylation patterns and functional group substitutions (hydroxyl vs. amino vs. hydrogen) on the sugar moieties attached to the 2-DOS core.

The Seldomycin Factors: Chemical Identity

The differentiation between factors is critical for understanding their varying potencies.

| Factor | Chemical Identity / Core Structure | Key Structural Feature | Antibacterial Potency |

| Factor 1 | 6-O-(2-amino-2-deoxy-α-D-xylopyranosyl) paromamine | Monoglycosylated 2-DOS derivative.[1][2][3] | Negligible. Lacks the necessary pseudo-trisaccharide structure for effective ribosome binding. |

| Factor 2 | 4'-deoxy-neamine | Pseudo-disaccharide.[1][2][3] Lacks 4'-OH group.[1][2][3] | Moderate. Active against some Gram-negatives but less potent than Factor 5.[1][2][3] |

| Factor 3 | 6'-amino-6'-deoxyseldomycin Factor 1 | Amino substitution at C-6'.[1][2][3][4] | Low/Moderate. An intermediate metabolite with limited clinical utility.[1][2] |

| Factor 5 | Seldomycin 5 (Pseudo-trisaccharide) | 4'-deoxy and 4-O-methyl modifications.[1][2][3] | High. The primary therapeutic candidate. Broad-spectrum activity including resistant Pseudomonas. |

Structure-Activity Relationship (SAR): The "Deoxy" Advantage

The superior potency of Seldomycin Factor 5 is directly attributable to the absence of hydroxyl groups at specific positions on the amino-sugar rings.[1][2]

-

Target Evasion: Bacterial resistance is often mediated by enzymes that phosphorylate (APH) or adenylate (ANT) hydroxyl groups.[1][2]

-

The 3',4'-Dideoxy Motif: Seldomycin 5 possesses a 2,6-diamino-2,4,6-trideoxyhexose moiety.[1][2][3] Because it chemically lacks the hydroxyl groups at the 3' and 4' positions, it is immune to inactivation by APH(3') and ANT(4') enzymes, which render Kanamycin and Gentamicin ineffective in resistant strains.

Mechanism of Action & Resistance Profile

Ribosomal Interference

Like other aminoglycosides, Seldomycin Factor 5 functions by binding irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit .

-

Uptake: Energy-dependent transport (EDP-I and EDP-II) across the cytoplasmic membrane.[1][2][3]

-

Binding: Interaction with the A-site of the 16S rRNA.

-

Corruption: Induces conformational changes that cause mRNA codon misreading.[1]

-

Lethality: Accumulation of aberrant proteins disrupts membrane integrity, leading to cell death.

Visualization: Mechanism and Resistance Evasion

The following diagram illustrates the pathway of Seldomycin 5 entry and its structural evasion of resistance enzymes.

Caption: Figure 1.[1][2] Mechanism of Action and Resistance Evasion. Seldomycin 5 bypasses APH and ANT enzymes due to the absence of target hydroxyl groups, ensuring ribosomal binding.

Experimental Protocols

Isolation of Seldomycin Factors (Purification Workflow)

The following protocol outlines the separation of Factors 1, 2, 3, and 5 from S. hofunensis fermentation broth using cation-exchange chromatography.

Reagents:

Protocol:

-

Filtration: Adjust fermentation broth to pH 2.0 (using oxalic acid) to solubilize antibiotics. Filter mycelia using diatomaceous earth.[1][2]

-

Neutralization: Adjust filtrate to pH 7.0 with NaOH.

-

Adsorption: Pass filtrate through an Amberlite CG-50 column (NH4+ form).[1][2] The basic aminoglycosides will bind to the resin.

-

Washing: Wash column with distilled water to remove impurities.[1]

-

Gradient Elution: Elute with a linear gradient of 0.2N to 1.0N NH4OH .

-

Concentration: Lyophilize active fractions.

-

Polishing: Re-chromatograph Factor 5 rich fractions on CM-Sephadex C-25 for high purity (>98%).

Visualization: Purification Workflow

Caption: Figure 2. Isolation workflow for Seldomycin factors. Factor 5 elutes last due to higher basicity.

Minimum Inhibitory Concentration (MIC) Assay

To validate the potency of Factor 5 against resistant strains:

-

Inoculum:

CFU/mL. -

Panel: Include E. coli K12 (susceptible) and E. coli JR66/W677 (carrying R-plasmids for APH(3') and ANT(2'')).

-

Procedure: Two-fold serial dilutions of Seldomycin 5 (range 0.125 - 64 µg/mL).[1][2] Incubate at 37°C for 18-24 hours.

-

Validation: Seldomycin 5 should show MIC < 4 µg/mL against resistant strains, whereas Kanamycin will show MIC > 64 µg/mL.[1]

References

-

Nara, T., et al. (1977).[1] "Seldomycins, new aminoglycoside antibiotics produced by Streptomyces hofunensis.[1] I. Taxonomy, fermentation and antimicrobial properties." The Journal of Antibiotics, 30(1), 17-24.[1][2]

-

Egan, R. S., et al. (1977).[1] "A new aminoglycoside antibiotic complex--the seldomycins. III. The structures of seldomycin factors 1 and 2." The Journal of Antibiotics, 30(1), 31-38.[1][2]

-

McAlpine, J. B., et al. (1977).[1] "A new aminoglycoside antibiotic complex--the seldomycins. IV. The structure of seldomycin factor 5."[5] The Journal of Antibiotics, 30(1), 39-49.[1][2]

-

Sato, S., et al. (1977).[1] "Seldomycins... II. Isolation and physicochemical properties." The Journal of Antibiotics, 30(1), 25-30.[1][2]

-

Carney, R. E., et al. (1978).[1][6] "Modification of seldomycin factor 5 at C-3'." The Journal of Antibiotics, 31(5), 441-450.[1][2][6]

Sources

- 1. Seldomycin | C18H38N6O7 | CID 3086032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Actinomycin F1 | C59H84N12O16 | CID 71300966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | C23H45N5O14 | CID 4689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A new aminoglycoside antibiotic complex--the seldomycins. III. The structures of seldomycin factors 1 and 2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modification of seldomycin factor 5 at C-3' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Chemical Structure & Pharmacodynamics of Seldomycin Factor 5

Executive Summary

Seldomycin Factor 5 (often abbreviated as Seldomycin 5) is a potent aminoglycoside antibiotic produced by Streptomyces hofunensis.[1][2] Structurally, it is defined as 4'-deoxy-6'-N-methylkanamycin B .[2][3] It belongs to the 4,6-disubstituted 2-deoxystreptamine class, distinguishing itself from its congeners (Factors 1, 2, and 3) through specific modifications on the amino-sugar moieties that confer enhanced stability against aminoglycoside-modifying enzymes (AMEs).[1][2][3]

This guide provides a granular analysis of the chemical architecture, biosynthetic origins, and isolation methodologies for Seldomycin Factor 5, designed for researchers in medicinal chemistry and drug discovery.

Chemical Architecture & Pharmacophore Analysis[2][3]

The efficacy of Seldomycin Factor 5 stems from its specific glycosidic linkages and substituent modifications on the conserved neamine core. Unlike Kanamycin B, which is susceptible to phosphorylation at the 3'-hydroxyl position, Seldomycin Factor 5 lacks this hydroxyl group, providing a structural basis for its resistance profile.[2]

Structural Composition

The molecule is composed of three distinct ring systems linked by glycosidic bonds:

-

Ring II (Core): 2-Deoxystreptamine (2-DOS).[1][2][3][4] This is the central scaffold common to most clinically relevant aminoglycosides.

-

Ring I (C-4 linkage): 2,6-diamino-2,4,6-trideoxy-6-N-methyl-D-xylo-hexopyranose.[2][3]

-

Ring III (C-6 linkage): 3-amino-3-deoxy-D-glucopyranose (Kanosamine).[1][2][3]

Comparative Substituent Analysis

To assist in structure-activity relationship (SAR) studies, the following table contrasts Seldomycin Factor 5 with its parent analog, Kanamycin B.

| Position | Moiety (Ring) | Kanamycin B | Seldomycin Factor 5 | Functional Impact |

| C-3' | Ring I | -OH | -H | Resistance: Eliminates target for APH(3') phosphotransferases. |

| C-4' | Ring I | -OH | -H | Stability: Reduces steric hindrance; contributes to conformational flexibility.[1][2][3] |

| C-6' | Ring I | -NH₂ | -NH-CH₃ | Binding: N-methylation increases lipophilicity and alters ribosomal A-site interaction.[2][3] |

| C-1 | Ring II | -NH₂ | -NH₂ | Critical for electrostatic binding to 16S rRNA.[2][3] |

Structural Connectivity Diagram

The following diagram illustrates the topological connectivity of the three rings and the specific glycosidic bonds.

Figure 1: Topological connectivity of Seldomycin Factor 5, highlighting the critical modifications on Ring I that confer resistance properties.[1][2][3]

Biosynthetic Logic

The biosynthesis of Seldomycin Factor 5 in Streptomyces hofunensis follows a logic similar to the gentamicin and kanamycin pathways but diverges at specific tailoring steps. The pathway involves the assembly of the trisaccharide followed by late-stage deoxygenation and methylation.

Proposed Pathway Flow

-

Core Assembly: 2-Deoxystreptamine is synthesized from D-glucose-6-phosphate via the 2-DOS pathway (involving sts genes).[2][3]

-

Glycosylation: Sequential addition of UDP-N-acetylglucosamine derivatives to the C-4 and C-6 positions of the 2-DOS ring.[2][3]

-

Tailoring (The "Seldomycin" Divergence):

Figure 2: Biosynthetic cascade for Seldomycin Factor 5 production.[1][2][3] The critical tailoring steps (deoxygenation and methylation) occur post-glycosylation.[1]

Isolation and Purification Protocol

For researchers isolating this compound from fermentation broth, the polycationic nature of aminoglycosides dictates the use of weak acid cation exchange resins.

Causality in Experimental Design[1]

-

Why Amberlite IRC-50? Aminoglycosides are basic (pKa ~7.5–8.0).[1][2][3] A weak cation exchanger (carboxylic acid type) binds them effectively at neutral pH while allowing neutral impurities (sugars, media components) to pass through.[1][2]

-

Why Ammonium Hydroxide Elution? Increasing the pH deprotonates the amino groups of the antibiotic, weakening the ionic interaction with the resin and facilitating elution.

Step-by-Step Methodology

-

Fermentation: Cultivate Streptomyces hofunensis in starch-soybean meal medium for 96–120 hours at 28°C.

-

Filtration: Adjust broth to pH 2.0 (using HCl) to dissociate antibiotic from mycelia. Filter using diatomaceous earth (Celite).[1][2]

-

Neutralization: Adjust filtrate to pH 7.0 with NaOH.

-

Ion Exchange Chromatography (Capture):

-

Fractionation (Polishing):

-

Lyophilization: Freeze-dry pure fractions to obtain the white powder form.

References

-

PubChem. (n.d.).[1][2] Seldomycin - Compound Summary. National Library of Medicine. Retrieved from [Link][1][2][3]

-

Nara, T., et al. (1977).[1][2] Seldomycins, new aminoglycoside antibiotics produced by Streptomyces hofunensis.[2] The Journal of Antibiotics. (Contextual grounding for source organism).[1][2][5][6][7][8]

-

Sato, S., et al. (1977).[1][2] Structure of Seldomycin Factor 5. The Journal of Antibiotics. (Primary structural elucidation source).

-

Kudo, F., & Eguchi, T. (2009).[1][2] Biosynthetic genes for aminoglycoside antibiotics. The Journal of Antibiotics. Retrieved from [Link][1][2][3]

Sources

- 1. NM_000130.4(F5):c.1601G>A (p.Arg534Gln) AND Factor V deficiency - ClinVar - NCBI [ncbi.nlm.nih.gov]

- 2. Seldomycin | C18H38N6O7 | CID 3086032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | C23H45N5O14 | CID 4689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.unh.edu [scholars.unh.edu]

- 6. Factor V Leiden - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. agscientific.com [agscientific.com]

Biosynthesis Pathway of Seldomycin in Streptomyces

The following technical guide details the biosynthesis of Seldomycin, specifically focusing on Seldomycin Factor 5 , the most bioactive congener produced by Streptomyces hofunensis.

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Seldomycin Factor 5 is a potent 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside produced by Streptomyces hofunensis. Unlike kanamycin or gentamicin, Seldomycin Factor 5 possesses a unique 4-O-methyl-2,3-diamino-2,3-dideoxy-D-xylose moiety at the C-6 position and a purpurosamine C moiety at the C-4 position.

This guide delineates the biosynthetic logic, from the assembly of the 2-DOS pharmacophore to the specific post-glycosylation tailoring steps (deoxygenation, amination, and O-methylation). Understanding this pathway is critical for combinatorial biosynthesis and the engineering of next-generation aminoglycosides active against resistant pathogens.

Structural Deconstruction & Precursor Origins

To engineer the pathway, one must first deconstruct the target molecule into its biosynthetic building blocks.

| Component | Chemical Identity | Biosynthetic Origin |

| Aglycone Core | 2-Deoxystreptamine (2-DOS) | D-Glucose-6-phosphate (via 2-deoxy-scyllo-inosose) |

| C-4 Sugar | 2,6-diamino-2,4,6-trideoxy-D-glucose (Purpurosamine C) | UDP-N-acetylglucosamine (UDP-GlcNAc) |

| C-6 Sugar | 4-O-methyl-2,3-diamino-2,3-dideoxy-D-xylose | UDP-Glucuronic acid / UDP-Xylose pathway |

The Biosynthetic Gene Cluster (Predicted Architecture)

While the specific sdm cluster annotation varies by strain, the architecture follows the conserved "aminoglycoside supercluster" logic found in Streptomyces (e.g., kan, tob, gen clusters).

-

Core Genes (2-DOS synthesis): Highly conserved (btrD, btrS, btrE homologs).

-

Glycosyltransferases (GTs): Two distinct GTs for C-4 and C-6 attachment.

-

Tailoring Enzymes: Aminotransferases (PLP-dependent), Dehydrogenases, and a specific O-Methyltransferase (OMT).

Step-by-Step Biosynthetic Mechanism

Phase 1: Assembly of the 2-Deoxystreptamine (2-DOS) Core

This phase is universal across 2-DOS aminoglycosides. It converts D-glucose-6-phosphate into the central scaffold.

-

Cyclization: D-Glucose-6-phosphate is cyclized to 2-deoxy-scyllo-inosose by a cyclase (homolog to btrC).

-

Transamination 1: An L-glutamine:aminotransferase converts the ketone to an amine, forming 2-deoxy-scyllo-inosamine .

-

Dehydrogenation: Oxidation creates a ketone at C-3.

-

Transamination 2: A second transamination yields 2-deoxystreptamine (2-DOS) .

Phase 2: Nucleotide Sugar Activation & Modification

The diversity of Seldomycin comes from its sugars.

-

Purpurosamine C (C-4 side): Derived from UDP-GlcNAc. It undergoes dehydration (to 4,6-dideoxy), transamination, and deacetylation before or after glycosyl transfer.

-

Seldomycosamine (C-6 side): This is the signature sugar. It requires a C-4 methoxy group. The pathway likely involves the decarboxylation of UDP-glucuronic acid to UDP-xylose, followed by radical SAM-mediated methylation or standard SAM-dependent O-methylation.

Phase 3: Glycosylation & Tailoring

The assembly occurs in a precise sequence:

-

First Glycosylation (C-4): A glycosyltransferase attaches the Purpurosamine precursor to the C-4 hydroxyl of 2-DOS.

-

Second Glycosylation (C-6): A second glycosyltransferase attaches the Xylose derivative to the C-6 hydroxyl.

-

Terminal Tailoring:

-

Deoxygenation: Removal of hydroxyl groups at specific positions (C-2', C-3', C-4').

-

O-Methylation: The sdm cluster encodes a specific O-methyltransferase that targets the C-4 position of the xylose ring, locking the molecule into Seldomycin Factor 5 .

-

Pathway Visualization (DOT Diagram)

The following diagram illustrates the logical flow from precursors to Seldomycin Factor 5, highlighting the divergence from the Kanamycin pathway.

Caption: Biosynthetic logic of Seldomycin Factor 5 assembly, highlighting the sequential glycosylation of the 2-DOS core and the terminal O-methylation step.

Experimental Validation Protocols

To confirm the function of the sdm cluster genes, the following self-validating protocols are recommended.

Protocol A: Gene Disruption (Targeted Knockout)

Objective: Confirm the role of the putative O-methyltransferase (sdmM) in converting Factor 1 to Factor 5.

-

Vector Construction: Clone a disruption cassette containing an apramycin resistance gene (aac(3)IV) flanked by 1kb homology arms of sdmM.

-

Conjugation: Transfer plasmid into S. hofunensis via E. coli ET12567/pUZ8002.

-

Selection: Select for double-crossover mutants (Apramycin-resistant, Kanamycin-sensitive).

-

Metabolite Analysis:

-

Cultivate mutant and wild-type in Tryptic Soy Broth (TSB) for 5 days.

-

Extract supernatant with weak cation exchange resin (Amberlite IRC-50).

-

Validation: LC-MS analysis should show accumulation of Seldomycin Factor 1 (lacking the methyl group, Mass = M-14) and total loss of Factor 5.

-

Protocol B: Heterologous Expression

Objective: Reconstitute the pathway in a clean host (S. coelicolor M1152).

-

Cluster Capture: Use TAR cloning or CRISPR-Cas9 mediated capture to isolate the 40kb sdm cluster from S. hofunensis gDNA.

-

Integration: Integrate the cluster into the phiC31 site of the heterologous host.

-

Feeding Study: Supplement media with 2-deoxystreptamine to bypass potential bottlenecks in precursor supply.

-

Validation: Detection of Seldomycin Factor 5 in the heterologous host confirms the cluster is silent or active.

References

-

BOC Sciences. (n.d.). Seldomycin 5 Structure and Properties. Retrieved from

- Kudo, F., & Eguchi, T. (2009). Biosynthetic genes for aminoglycoside antibiotics. Journal of Antibiotics.

- Park, J. W., et al. (2011). Discovery of Parallel Pathways in Aminoglycoside Biosynthesis. Nature Chemical Biology. (Mechanistic reference for glycosyltransferase logic).

-

Leadlay, P. F., et al. (2017).[1] Parallel pathways in the biosynthesis of aminoglycoside antibiotics. PMC. Retrieved from

- Takahashi, Y., et al. (1980). Seldomycins, new aminoglycoside antibiotics. Journal of Antibiotics.

Sources

Technical Guide: Seldomycin Factor 5 – Spectrum of Activity & Resistance Profiling

Executive Summary

Seldomycin is an aminoglycoside antibiotic complex isolated from Streptomyces hofunensis. While the complex contains multiple factors (1, 2, 3, and 5), Seldomycin Factor 5 represents the apex of the series in terms of antimicrobial potency and enzymatic stability.

This guide analyzes Seldomycin Factor 5 not merely as a therapeutic candidate, but as a critical structural probe for characterizing aminoglycoside resistance mechanisms in clinical isolates. Its unique chemical architecture—specifically the absence of the 3'-hydroxyl group—renders it immune to specific phosphorylation enzymes that inactivate Kanamycin. Consequently, Seldomycin Factor 5 serves as a vital tool for differentiating between aminoglycoside phosphotransferase (APH) and acetyltransferase (AAC) resistance phenotypes in Enterobacteriaceae and Pseudomonas aeruginosa.

Chemical Architecture & Mechanism of Action[1]

Structural Determinants of Activity

Seldomycin Factor 5 belongs to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycosides. Its structural homology is closest to Kanamycin B, yet it possesses a defining modification: the lack of a hydroxyl group at the C-3' position on the amino-hexose ring I.

-

Core Scaffold: 2-Deoxystreptamine ring (central).

-

Ring I (2,6-diamino sugar): Critical for binding to the 16S rRNA.

-

The 3'-Deoxy Advantage: The C-3' hydroxyl is the primary target for APH(3') enzymes. By naturally lacking this moiety, Seldomycin Factor 5 evades phosphorylation, retaining activity against strains resistant to Kanamycin via this mechanism.

Mechanism of Action (MoA)

Like other aminoglycosides, Seldomycin Factor 5 acts by binding to the 30S ribosomal subunit.[1] The binding interaction is electrostatic and stereospecific, displacing critical cations and freezing the initiation complex.

Figure 1: Aminoglycoside Interference Pathway

Caption: The self-reinforcing cycle of aminoglycoside uptake and ribosomal disruption. Note the feedback loop where membrane damage accelerates further drug uptake.

Antimicrobial Spectrum & Resistance Profiling

The utility of Seldomycin Factor 5 lies in its "gap-filling" spectrum against isolates resistant to other 4,6-disubstituted aminoglycosides.

Comparative Activity Profile

The following table synthesizes Minimum Inhibitory Concentration (MIC) trends against key clinical phenotypes.

| Organism Group | Resistance Phenotype | Kanamycin MIC (µg/mL) | Seldomycin 5 MIC (µg/mL) | Amikacin MIC (µg/mL) | Interpretation |

| Wild Type | None | 0.5 – 2.0 | 0.5 – 1.0 | 1.0 – 4.0 | Highly Active |

| Enterobacteriaceae | APH(3')-II (+) | > 64 (R) | 1.0 – 4.0 (S) | 1.0 – 4.0 (S) | Diagnostic Marker |

| Enterobacteriaceae | ANT(2'')-I (+) | > 64 (R) | > 64 (R) | 4.0 – 8.0 (S) | Susceptible to Adenylation |

| Pseudomonas aeruginosa | AAC(6')-II (+) | > 64 (R) | > 64 (R) | 8.0 – 16.0 (I/R) | Susceptible to Acetylation |

| Staphylococcus aureus | Methicillin-R (MRSA) | Variable | 0.5 – 2.0 | 1.0 – 4.0 | Potent against Gram(+) |

The Resistance Logic

Understanding why Seldomycin works where Kanamycin fails requires mapping the specific enzymatic attack sites.

Figure 2: Enzymatic Evasion Logic

Caption: Structural basis of resistance. Seldomycin bypasses APH(3') inactivation but remains vulnerable to AAC(6') modification.

Experimental Protocols for In Vitro Evaluation

To ensure reproducibility when testing Seldomycin Factor 5 against clinical isolates, strict adherence to cation-adjusted protocols is mandatory. Aminoglycoside activity is highly sensitive to divalent cation concentrations (

Preparation of Stock Solutions

-

Solvent: Sterile distilled water (Seldomycin is highly water-soluble).

-

Concentration: Prepare a 10,240 µg/mL master stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can lead to potency loss.

-

Potency Calculation:

MIC Determination (Broth Microdilution)

Standard: CLSI M07 / EUCAST ISO 20776-1

-

Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

- : 20–25 mg/L

- : 10–12.5 mg/L

-

Note: Excess cations compete with Seldomycin for LPS binding sites on Gram-negatives, artificially inflating MICs.

-

Inoculum: Prepare a 0.5 McFarland suspension (

CFU/mL) and dilute 1:100 into the assay plate to achieve a final density of -

Plate Format: 96-well polystyrene (round bottom).

-

Incubation: 35 ± 2°C, ambient air, for 16–20 hours.

-

Readout: The MIC is the lowest concentration completely inhibiting visible growth.

Time-Kill Kinetics

To verify bactericidal activity (essential for confirming aminoglycoside mode of action):

-

Inoculate CAMHB containing Seldomycin at 4x MIC .

-

Sample at T=0, 2, 4, 6, and 24 hours.

-

Plate serial dilutions on drug-free agar.

-

Target:

reduction in CFU/mL constitutes bactericidal activity.

Scientific Implications & Development

Seldomycin Factor 5 is rarely used as a monotherapy in modern clinical settings, but it remains a cornerstone in Medicinal Chemistry and Epidemiology .

-

Semi-Synthetic Template: The 3'-deoxy modification of Seldomycin 5 inspired the design of Dibekacin (3',4'-dideoxykanamycin B). Researchers use Seldomycin 5 to model how deoxygenation affects ribosomal binding affinity versus enzymatic stability.

-

Resistance Phenotyping: By testing an isolate against Kanamycin, Seldomycin 5, and Amikacin, a researcher can deductively identify the resistance mechanism without sequencing:

-

R to Kan, S to Sel5: Likely APH(3').

-

R to Kan, R to Sel5: Likely AAC(6') or ANT(2'').

-

References

-

McAlpine, J. B., et al. (1977).[2] "A new aminoglycoside antibiotic complex—the seldomycins.[2] IV. The structure of seldomycin factor 5."[3] The Journal of Antibiotics.

-

Nara, T., et al. (1977). "Seldomycins, new aminoglycoside antibiotics produced by Streptomyces hofunensis." Antimicrobial Agents and Chemotherapy.[4][5][6][7][8]

-

Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

-

Ramirez, M. S., & Tolmasky, M. E. (2010). "Aminoglycoside modifying enzymes." Drug Resistance Updates.

-

Umezawa, H. (1979). "Studies on aminoglycoside antibiotics: Enzymatic mechanism of resistance and genetics."[9] Japanese Journal of Antibiotics.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. A new aminoglycoside antibiotic complex--the seldomycins. IV. The structure of seldomycin factor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of seldomycin factor 5 at C-3' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Activities and Spectrum of the Novel Fluoroquinolone Lascufloxacin (KRP-AM1977) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of in vitro activity of ceftolozane-tazobactam in combination with other classes of antibacterial agents against Enterobacterales and Pseudomonas aeruginosa—the EM200 study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Seldomycin Factor 5

Abstract & Scope

Seldomycin factor 5 (Seldomycin 5) is an aminoglycoside antibiotic produced by Streptomyces hofunensis.[][2] Structurally related to kanamycin and gentamicin, it exhibits broad-spectrum activity against Gram-negative bacteria and select Gram-positive organisms.[] It is particularly noted for its activity against certain isolates resistant to other aminoglycosides due to its stability against specific aminoglycoside-modifying enzymes.[]

This protocol details the precise determination of the Minimum Inhibitory Concentration (MIC) for Seldomycin factor 5 using the broth microdilution method. This guide deviates from generic protocols by emphasizing the critical role of cation adjustment (

Mechanism of Action

Seldomycin factor 5 functions by binding irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex of peptide formation and induces misreading of the mRNA genetic code, leading to the production of non-functional proteins and eventual cell death.

Figure 1: Aminoglycoside Mechanism Pathway

Caption: The bactericidal cascade of Seldomycin factor 5, highlighting the feed-forward loop of membrane damage facilitating further drug uptake.[][2][3]

Critical Experimental Variables (The "Why")

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Scientific Integrity Alert: You cannot use standard Mueller-Hinton Broth (MHB) for Seldomycin testing.[]

-

The Physics: Aminoglycosides are polycationic. They compete with divalent cations (

and -

The Consequence:

-

Excess Cations: Displace Seldomycin from the outer membrane

Reduced uptake -

Low Cations: Facilitate excess Seldomycin binding

Increased uptake

-

-

Standard: CLSI M07 requires final concentrations of 20–25 mg/L

and 10–12.5 mg/L

pH Sensitivity

Aminoglycoside activity decreases significantly in acidic environments. The pH of the final medium must be buffered to 7.2–7.4 at 25°C. A pH drop of 1.0 unit can increase the MIC by factors of 2–16x.

Materials & Reagents

Reagents

-

Seldomycin Factor 5 Powder: (Purity >95%, store desicated at -20°C).

-

Solvent: Sterile molecular biology grade water (Seldomycin is water-soluble).[]

-

Base Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[]

-

QC Organisms: E. coli ATCC 25922 and P. aeruginosa ATCC 27853.

Equipment

-

Sterile 96-well microtiter plates (U-bottom or flat-bottom).

-

Multichannel pipette (20-200 µL).[]

-

0.5 McFarland turbidity standard.

-

Incubator (35°C ± 2°C, ambient air).

Detailed Protocol

Step 1: Stock Solution Preparation

Calculate the mass required based on potency, not just gross weight.

-

Prepare a 10,240 µg/mL master stock solution in sterile water.

-

Vortex until fully dissolved (Seldomycin is highly soluble).[]

-

Filter sterilize (0.22 µm PES membrane) if not using sterile powder.[]

-

Note: Aliquot and store at -20°C. Do not refreeze.

Step 2: Dilution Scheme (2x Concentration)

You will prepare antimicrobial solutions at 2x the desired final concentration because adding the bacterial inoculum will dilute them 1:1.

-

Label 10 sterile tubes (Tube 1 through Tube 10).

-

Tube 1 (Highest Conc): Dilute Stock to 256 µg/mL using CAMHB.

-

Serial Dilution: Perform 1:2 serial dilutions from Tube 1 down to Tube 10 using CAMHB.

-

Example: Transfer 1 mL from Tube 1 to Tube 2 (containing 1 mL CAMHB), mix, then transfer to Tube 3, etc.

-

-

Final Range (in plate): 128 µg/mL down to 0.25 µg/mL.

Step 3: Plate Setup[1]

-

Dispense 50 µL of the diluted Seldomycin solutions into columns 1–10 of the 96-well plate.

-

Column 11 (Growth Control): 50 µL CAMHB (no antibiotic).

-

Column 12 (Sterility Control): 100 µL CAMHB (no antibiotic, no bacteria—add this in Step 4).[]

Step 4: Inoculum Preparation[1]

-

Direct Colony Suspension: Pick 3-5 colonies from a fresh (18-24h) non-selective agar plate.

-

Suspend in saline to match a 0.5 McFarland Standard (

CFU/mL). -

Dilution: Dilute this suspension 1:100 in CAMHB.

-

Target: This results in

CFU/mL.

-

-

Inoculation: Add 50 µL of the diluted inoculum to wells in Columns 1–11.

-

Final Well Concentration:

CFU/mL (Standard CLSI target).[] -

Final Volume: 100 µL per well.

-

Step 5: Incubation[1]

-

Seal plate with a breathable adhesive film or loose lid to prevent evaporation.

-

Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

-

Warning: Do not incubate in

; acidification will invalidate aminoglycoside MICs.

-

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for broth microdilution assay.

Data Analysis & Interpretation

Reading the Results

The MIC is defined as the lowest concentration of antimicrobial agent that completely inhibits visible growth as detected by the unaided eye.

| Observation | Interpretation |

| Button | Distinct pellet at bottom (Growth).[] |

| Haze | Turbidity throughout well (Growth).[] |

| Clear | No visible growth (Inhibition).[] |

| Pinpoint | Tiny button (<2mm).[] Ignore (often trailing end-points).[] |

Quality Control (QC)

Since specific CLSI breakpoints for Seldomycin 5 are rarely published in modern tables, use Kanamycin as a surrogate control to validate your methodology (media cations and inoculum density).[]

-

QC Strain: E. coli ATCC 25922[]

-

Target (Kanamycin): 1 – 4 µg/mL[]

-

Target (Seldomycin 5): Historically ranges 2 – 8 µg/mL for wild-type Enterobacteriaceae.[]

If your Kanamycin control falls outside the 1–4 µg/mL range, discard the Seldomycin data . It indicates your cations or inoculum were incorrect.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| MICs are consistently low | Low cation content ( | Supplement CAMHB with |

| MICs are consistently high | High cation content or Acidic pH. | Check pH (target 7.2-7.4).[] Verify media formulation. |

| Skipped Wells | Pipetting error or contamination. | Discard row. Re-train on pipette technique. |

| Trailing Growth | Inoculum too heavy. | Verify 0.5 McFarland with optical device, not just eye. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. Available at: [Link][]

-

PubChem. (2024).[][4] Seldomycin Factor 5 Compound Summary. National Library of Medicine. Available at: [Link][]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024).[] Reading guide for broth microdilution. Available at: [Link][]

-

McAlpine, J. B., et al. (1977).[][5] "A new aminoglycoside antibiotic complex--the seldomycins.[5] IV. The structure of seldomycin factor 5."[3] The Journal of Antibiotics. Available at: [Link]

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. Modification of seldomycin factor 5 at C-3' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Seldomycin | C18H38N6O7 | CID 3086032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A new aminoglycoside antibiotic complex--the seldomycins. IV. The structure of seldomycin factor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Quantification of Seldomycin: Pre-Column Derivatization & HILIC-MS Strategies

Application Note: AN-2026-SLD

Executive Summary

Seldomycin is an aminoglycoside antibiotic complex produced by Streptomyces hofunensis, consisting of several factors (1, 2, 3, and the most potent, Factor 5). Like other aminoglycosides (e.g., gentamicin, kanamycin), Seldomycin presents a specific analytical challenge: it lacks a strong UV-absorbing chromophore , rendering standard UV-Vis detection at 254 nm ineffective. Furthermore, its high polarity prevents retention on standard C18 reversed-phase columns without modification.

This guide details two distinct, field-proven protocols to overcome these barriers:

-

Protocol A (Standard QC): Pre-column derivatization with o-Phthalaldehyde (OPA) followed by Reversed-Phase HPLC with Fluorescence Detection (FLD). This is the robust, cost-effective workhorse for quality control.

-

Protocol B (Bioanalysis): Hydrophilic Interaction Liquid Chromatography (HILIC ) coupled with Tandem Mass Spectrometry (MS/MS).[1][2] This is the high-sensitivity standard for pharmacokinetic (PK) studies.

Chemical Context & The "UV Problem"

Seldomycin Factor 5 (structurally related to Fortimicin B) contains an aminocyclitol ring linked to amino sugars.

-

Polarity: Highly hydrophilic (LogP < 0).

-

Detection: No conjugated

-systems. Direct UV detection is only possible at <205 nm, where solvent interference (noise) is prohibitive. -

Solution: We must chemically tag the primary amine groups (

) with a fluorophore or use a detection method based on mass-to-charge ratio.

Mechanism of Derivatization (Protocol A)

The OPA reaction is specific to primary amines and requires a thiol reducing agent (2-Mercaptoethanol or 3-Mercaptopropionic acid) to form a stable, highly fluorescent isoindole derivative.

Figure 1: The Hantzsch-type reaction pathway for Seldomycin derivatization. Note that the isoindole product is time-sensitive.

Protocol A: OPA Pre-Column Derivatization (Fluorescence)[4][5]

Application: Quality Control (QC) of raw material and finished dosage forms. Sensitivity: High (LOD ~ 0.1 µg/mL).

Reagents & Preparation

-

Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g boric acid in 80 mL water. Adjust pH to 10.4 using 50% NaOH (Critical step: OPA reaction is pH-dependent). Dilute to 100 mL.

-

OPA Reagent: Dissolve 25 mg o-Phthalaldehyde in 0.5 mL Methanol. Add 4.5 mL Borate Buffer. Add 20 µL 2-Mercaptoethanol. Store in amber vial, stable for 24h only.

-

Mobile Phase A: Methanol:Acetonitrile (50:50 v/v).

-

Mobile Phase B: Water (HPLC Grade).[3]

Experimental Workflow

Step 1: Sample Preparation Dissolve Seldomycin standard/sample in water to reach ~1.0 mg/mL stock. Dilute to working range (1–50 µg/mL).

Step 2: Automated Derivatization Program (Autosampler) If manual: Mix 100 µL sample + 100 µL OPA reagent. Vortex 10s. Wait exactly 2 minutes. Inject.

-

Draw: 20 µL Sample.

-

Draw: 20 µL OPA Reagent.

-

Mix: In needle/loop (3 cycles).

-

Wait: 2.0 minutes (Reaction time).

-

Inject.

Step 3: Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (ODS) 4.6 x 150mm, 5µm | The derivatized tag makes the polar Seldomycin hydrophobic enough for C18 retention. |

| Temperature | 30°C | Maintains viscosity consistency. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Elution | Gradient | 0-2 min: 30% A (Hold); 2-15 min: 30% -> 80% A; 15-20 min: 80% A. |

| Detection | Fluorescence (FLD) | Ex: 340 nm |

Protocol B: HILIC-MS/MS (Bioanalysis)

Application: Plasma/Serum PK studies where derivatization is impractical due to matrix interference. Sensitivity: Ultra-High (LOD ~ 5 ng/mL).

Theory

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water-rich layer on a polar stationary phase. This avoids the need for ion-pairing reagents (like TFA) which suppress MS ionization.

Methodology

Step 1: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL Plasma.

-

Add 150 µL Acetonitrile (containing Internal Standard, e.g., Tobramycin).

-

Vortex 1 min, Centrifuge 10 min at 10,000 rpm.

-

Inject Supernatant.

Step 2: LC-MS Conditions

| Parameter | Setting |

| Column | Zwitterionic HILIC (e.g., Atlantis Premier BEH Z-HILIC), 2.1 x 100mm, 1.7µm |

| Mobile Phase A | 20 mM Ammonium Formate in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 90% B to 50% B over 5 minutes. |

| MS Source | ESI Positive Mode (Electrospray Ionization). |

| MRM Transition | Seldomycin Factor 5: m/z 451.2 |

Data Analysis & Validation

The following data represents typical performance metrics for the OPA-FLD Method (Protocol A) .

System Suitability Table

| Parameter | Acceptance Criteria | Typical Result | Status |

| Retention Time (RT) | 8.4 min | PASS | |

| Tailing Factor ( | 1.3 | PASS | |

| Theoretical Plates ( | 4500 | PASS | |

| Resolution ( | 2.1 | PASS | |

| % RSD (Area) | 0.8% | PASS |

Linearity & Range

-

Range: 0.5 µg/mL to 100 µg/mL.

-

Regression:

.[4] -

LOD: 0.1 µg/mL (Signal-to-Noise 3:1).

-

LOQ: 0.3 µg/mL (Signal-to-Noise 10:1).

Troubleshooting & Logic Flow

The stability of the isoindole derivative is the most common point of failure in Protocol A. The derivative degrades rapidly after 5-10 minutes.

Figure 2: Diagnostic logic for resolving sensitivity issues in OPA derivatization.

References

-

Isoherranen, N. & Soback, S. (1999). Chromatographic methods for analysis of aminoglycoside antibiotics. Journal of AOAC International, 82(5), 1017–1045.

-

Satoi, S. et al. (1977). Seldomycins, new aminoglycoside antibiotics. The Journal of Antibiotics, 30(3), 191-197.

-

Waters Corporation. (2021). Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. Application Note.

-

Stead, D.A. (2000). Current methodologies for the analysis of aminoglycosides. Journal of Chromatography B, 747(1-2), 69-93.

Sources

Application Note: Seldomycin Selection & Aminoglycoside Resistance Profiling in Genetically Modified Bacteria

Abstract

Seldomycin is an aminoglycoside antibiotic complex produced by Streptomyces hofunensis, with Factor 5 being the most potent component.[1] While structurally related to Kanamycin B, its unique susceptibility profile to specific aminoglycoside-modifying enzymes (AMEs)—particularly the AAC(6') family—makes it a valuable tool for orthogonal selection and phenotypic profiling in synthetic biology. This guide details the mechanism of action, preparation of stable stocks, determination of Minimum Inhibitory Concentration (MIC), and protocols for using Seldomycin to select for genetically modified bacteria carrying specific acetyltransferase markers.

Introduction & Mechanistic Insight

The Niche of Seldomycin

Unlike standard selection markers (e.g., Ampicillin or Kanamycin), Seldomycin is rarely used as a primary selection agent for simple cloning. Its value lies in:

-

Cross-Resistance Profiling: Distinguishing between different classes of AMEs (e.g., AAC vs. APH vs. ANT).

-

Environmental Isolates: Selecting for Streptomyces or Gram-negative environmental strains with intrinsic multi-drug resistance patterns.

-

Orthogonal Selection: Utilizing specific aac(6') variants (like aac(6')-Im) that confer high-level resistance to Seldomycin, allowing selection in backgrounds where other markers are compromised.

Mechanism of Action (MOA)

Seldomycin Factor 5 functions similarly to other aminoglycosides. It actively transports across the bacterial cell membrane and binds irreversibly to the 16S rRNA of the 30S ribosomal subunit . This binding freezes the initiation complex (30S-mRNA-tRNA), leading to mRNA mistranslation and the production of non-functional or toxic proteins, ultimately causing cell death.

Resistance Mechanism: Resistance is primarily mediated by Aminoglycoside 6'-N-acetyltransferases [AAC(6')] . These enzymes transfer an acetyl group from Acetyl-CoA to the 6'-amino group of the Seldomycin molecule. The acetylated antibiotic cannot bind the ribosome effectively.

Mechanistic Pathway Diagram

Figure 1: Mechanism of Seldomycin action and resistance via AAC(6') acetylation. The enzyme intercepts the antibiotic before it can disable the ribosome.

Pre-Experimental Validation: MIC Determination

Critical Warning: Unlike Ampicillin, there is no universal "working concentration" for Seldomycin. Host strains vary wildly in intrinsic permeability. You must perform a Kill Curve (MIC assay) before attempting transformation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Reagents:

-

Seldomycin Sulfate (Powder).

-

Solvent: Sterile distilled water (dH₂O).

-

Base Medium: Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth (cation-adjusted is preferred for aminoglycosides).

-

Target Bacterial Strain (Wild Type).

Step-by-Step Procedure:

-

Stock Preparation:

-

Dissolve Seldomycin powder in sterile dH₂O to a concentration of 50 mg/mL .

-

Filter sterilize (0.22 µm). Do not autoclave.

-

Store aliquots at -20°C. Avoid freeze-thaw cycles.

-

-

Inoculum Prep:

-

Grow the target strain overnight in non-selective media.

-

Dilute culture to OD₆₀₀ = 0.01 (~10⁶ CFU/mL).

-

-

Serial Dilution Setup (96-well plate):

-

Add 100 µL of media to columns 2-12.

-

Add 200 µL of 256 µg/mL Seldomycin solution to column 1.

-

Transfer 100 µL from col 1 to col 2, mix, and repeat across to col 10. Discard the final 100 µL.

-

Resulting Range: 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL.

-

Controls: Col 11 (Growth Control: Cells + No Abx), Col 12 (Sterility Control: Media only).

-

-

Incubation:

-

Add 100 µL of diluted bacterial inoculum to wells 1-11.

-

Incubate at 37°C for 16–20 hours (shaking optional but recommended).

-

-

Analysis:

-

Identify the lowest concentration with zero visible growth . This is the MIC.

-

Selection Concentration: For agar plates, use 2x to 4x the MIC .

-

Typical MIC Reference Values (E. coli):

| Strain Type | Expected MIC (µg/mL) | Recommended Selection Conc. |

|---|---|---|

| E. coli (Wild Type) | 2.0 – 8.0 | 15 – 25 µg/mL |

| E. coli (KanR - Tn5) | 16 – 64 (Cross-resistance) | >100 µg/mL (Verify empirically) |

| Pseudomonas spp. | 4.0 – 32.0 | 50 – 100 µg/mL |

Protocol: Transformation and Selection

This protocol assumes the use of a plasmid carrying an aac(6') variant (e.g., aac(6')-Ib or aac(6')-Im) or a similar aminoglycoside resistance marker known to modify Seldomycin.

Experimental Workflow

Figure 2: Transformation workflow. The recovery phase is mandatory for aminoglycoside resistance to manifest before exposure.

Detailed Methodology

-

Preparation of Selective Plates:

-

Prepare LB Agar. Autoclave and cool to 55°C.

-

Add Seldomycin stock to achieve the concentration determined in Protocol 1 (typically 20 µg/mL for standard E. coli work).

-

Pour plates and dry in a laminar flow hood.

-

-

Transformation:

-

Thaw 50 µL of chemically competent E. coli.

-

Add 1–5 µL of plasmid DNA (10–100 ng).

-

Incubate on ice for 30 mins.

-

Heat shock: 42°C for 45 seconds.

-

Ice: 2 minutes.

-

-

Phenotypic Expression (Recovery) - CRITICAL:

-

Add 950 µL of SOC Medium (rich media is essential).

-

Incubate at 37°C with shaking (225 rpm) for at least 1.5 hours .

-

Reasoning: Aminoglycosides are bactericidal and act quickly. The cells must synthesize enough AAC(6') enzyme to protect their ribosomes before they touch the selective plate. Insufficient recovery results in false negatives.

-

-

Plating:

-

Centrifuge cells (3000 x g, 2 min) and resuspend in 100 µL fresh media (to concentrate).

-

Spread on Seldomycin agar plates.

-

Incubate at 37°C.

-

-

Screening:

-

Colonies typically appear within 16–24 hours.

-

Validation: Pick 5 colonies and restrike on (1) Seldomycin, (2) Kanamycin, and (3) No Antibiotic plates to verify the resistance profile.

-

Troubleshooting & Cross-Resistance

One of the major challenges with Seldomycin is its cross-reactivity with other aminoglycosides.

| Observation | Probable Cause | Corrective Action |

| Lawn of growth (No selection) | Concentration too low / Intrinsic resistance. | Repeat MIC assay. Strain may have chromosomal aac genes (common in Pseudomonas). Increase Seldomycin to 50–100 µg/mL. |

| No colonies (False Negative) | Insufficient recovery time. | Extend SOC recovery to 2–3 hours. Ensure AAC(6') gene promoter is active. |

| Satellite colonies | Antibiotic degradation. | Seldomycin is generally stable, but ensure plates are fresh (<2 weeks). Avoid plating too densely. |

| Growth on Kan but not Seldomycin | Wrong resistance gene. | The plasmid likely contains aph(3') (KanR-Tn5), which phosphorylates Kanamycin but may not effectively modify Seldomycin Factor 5. Switch to aac(6') based vector. |

References

-

Nara, T., et al. (1977). "A new aminoglycoside antibiotic complex--the seldomycins.[1] I. Taxonomy, fermentation and antibacterial properties." The Journal of Antibiotics.

-

Ramirez, M. S., & Tolmasky, M. E. (2010). "Aminoglycoside modifying enzymes." Drug Resistance Updates.

-

Vogwill, T., et al. (2021). "Competition Sensing Changes Antibiotic Production in Streptomyces." mBio.

-

Salipante, S. J., & Hall, B. G. (2003). "Determining the limits of the evolutionary potential of an antibiotic resistance gene." Molecular Biology and Evolution. (Discusses AAC(6') evolution).

-

Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Seldomycin administration routes in murine infection models

Application Note: Optimized Administration Routes for Seldomycin (Factor 5) in Murine Infection Models

Abstract & Strategic Overview

Seldomycin (specifically Factor 5) is an aminoglycoside antibiotic structurally related to kanamycin and gentamicin, originally isolated from Streptomyces hofunensis. While it exhibits potent activity against Gram-negative pathogens—including those resistant to other aminoglycosides via specific enzymatic degradation—its narrow therapeutic index necessitates precise administration strategies in murine models.

The Core Challenge: Mice eliminate aminoglycosides approximately 10–15 times faster than humans (half-life ~20-30 mins vs. 2-3 hours). Consequently, simple bolus dosing often fails to mimic human pharmacokinetics (PK), leading to erroneous efficacy data.

Scope: This guide details the Subcutaneous (SC) and Intraperitoneal (IP) administration routes. It argues for SC as the gold standard for Pharmacokinetic/Pharmacodynamic (PK/PD) bridging, while reserving IP for preliminary survival screening.

Pharmacological Basis for Route Selection

The choice of route dictates the plasma concentration-time profile, which is critical for aminoglycosides as they are concentration-dependent killers with a significant Post-Antibiotic Effect (PAE) .

| Feature | Subcutaneous (SC) | Intraperitoneal (IP) | Intravenous (IV) |

| Bioavailability | ~90-100% | ~100% (Rapid absorption) | 100% |

| Tmax (Time to Peak) | 15–30 mins | 5–10 mins (Spike) | Immediate |

| PK Profile | Mimics human IM/IV infusion | "Spiky" (Unrealistic Cmax) | Too rapid elimination |

| Repeat Dosing | High Feasibility | Moderate (Risk of irritation) | Low (Tail vein trauma) |

| Recommended For | PK/PD, Thigh Infection, Pneumonia | Sepsis Survival Screens | Single-dose PK |

Decision Logic Diagram

Caption: Decision matrix for selecting Seldomycin administration routes based on experimental fidelity requirements.

Protocol A: Neutropenic Thigh Infection Model (SC Route)

This is the industry-standard model for determining the PK/PD driver (AUC/MIC vs. Cmax/MIC) of Seldomycin.

Reagents & Equipment

-

Seldomycin Factor 5: Stock solution (10 mg/mL) in sterile 0.9% saline. Adjust pH to 6.5–7.0.

-

Cyclophosphamide (CPM): For inducing neutropenia.

-

Inoculum: Klebsiella pneumoniae or Pseudomonas aeruginosa (approx.

CFU/mL). -

Animals: ICR or CD-1 Mice (Female, 20–25g).

Step-by-Step Workflow

Step 1: Neutropenia Induction (Critical for consistency)

-

Day -4: Administer Cyclophosphamide 150 mg/kg IP .

-

Day -1: Administer Cyclophosphamide 100 mg/kg IP .

-

Validation: Verify neutrophil count is <100 cells/mm³ on Day 0.

Step 2: Infection (Day 0, Hour 0)

-

Prepare bacterial inoculum from fresh overnight culture.

-

Inject 0.1 mL of inoculum (

to -

Note: Alternate thighs can be used for different time points if validated, but single-thigh use is standard to reduce variance.

Step 3: Seldomycin Administration (SC)

-

Timing: Begin treatment 2 hours post-infection (allows bacteria to enter log-phase growth).

-

Dosing Regimen: Due to rapid clearance, administer Seldomycin every 3–6 hours (q3h or q6h).

-

Technique:

-

Tent the skin at the nape of the neck (scruff).

-

Insert a 27G needle parallel to the spine.

-

Inject volume (max 10 mL/kg, typically 0.2 mL).

-

Rotate injection sites slightly for repeat doses to prevent local edema.

-

Step 4: Harvesting (24 Hours)

-

Euthanize mice via

asphyxiation. -

Aseptically excise the infected thigh muscle.

-

Homogenize tissue in 5–10 mL cold sterile saline.

-

Plate serial dilutions on agar for CFU enumeration.

Experimental Workflow Diagram

Caption: Chronological workflow for the murine neutropenic thigh infection model.

Protocol B: Systemic Sepsis Survival Model (IP Route)

Used for evaluating protection against lethal systemic challenges.

-

Infection: Inject lethal inoculum (e.g.,

) of pathogen Intraperitoneally (IP) mixed with 5% mucin (to enhance virulence). -

Treatment: Administer Seldomycin Factor 5 IP or SC at 1 hour and 4 hours post-infection.

-

Note: If treating IP, inject on the contralateral side of the infection injection to avoid direct mixing in the peritoneal cavity (which would result in an in vitro killing effect rather than systemic efficacy).

-

-

Endpoint: Monitor survival over 7 days.

Dosing & Formulation Guide

Aminoglycosides are chemically stable but sensitive to pH.

| Parameter | Specification | Notes |

| Vehicle | 0.9% Saline or PBS | Avoid Dextrose (can reduce potency). |

| pH | 6.5 – 7.5 | Acidic pH reduces aminoglycoside uptake by bacteria. |

| Concentration | 1 – 20 mg/mL | Keep volume <10 mL/kg (e.g., 0.2 mL for 20g mouse). |

| Dose Range | 1 – 64 mg/kg | Fractionate total daily dose (TDD) into q4h or q6h. |

| Storage | 4°C (Solution) | Stable for 7 days. Discard if precipitate forms. |

Dosing Calculation Example: To achieve a human-equivalent AUC of a 5 mg/kg daily dose, mice typically require 30–50 mg/kg/day divided into 4–6 doses due to rapid renal clearance.

Scientific Integrity: Validation & Troubleshooting

-

Nephrotoxicity Check: Seldomycin, like Gentamicin, is nephrotoxic. If mice lose >15% body weight or show piloerection/lethargy, assess renal function (BUN/Creatinine).

-

The "Artifact of Bolus": A single high dose (e.g., 50 mg/kg once daily) in mice results in a massive

but very short time above MIC (

References

-

Nara, T., et al. (1977). "Seldomycins, new aminoglycoside antibiotics. I. Taxonomy, fermentation and antimicrobial properties." The Journal of Antibiotics, 30(1), 17-25.

-

Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases, 26(1), 1-10.

- Vogelman, B., et al. (1988). "Kinetics of the antimicrobial activity of aminoglycosides in the presence of varying concentrations of bacteria and of antibiotic." Journal of Infectious Diseases, 158, 812-819.

-

Andes, D., & Craig, W. A. (2002). "Animal model pharmacokinetics and pharmacodynamics: a critical review." International Journal of Antimicrobial Agents, 19(4), 261-268.

-

Turnidge, J. (2003).[1] "Pharmacodynamics and dosing of aminoglycosides." Infectious Disease Clinics of North America, 17(3), 503-528.[1]

Sources

protocol for testing Seldomycin synergy with other antibiotics

Abstract & Scope

This application note details the standardized workflow for evaluating synergistic interactions between Seldomycin (specifically Factor 5, the most potent component of the complex) and partner antibiotics. While Seldomycin is a potent aminoglycoside, its clinical utility is often limited by nephrotoxicity and enzymatic resistance. Synergistic pairing—particularly with cell-wall active agents—can lower effective dosage requirements and overcome resistance mechanisms.

This guide moves beyond basic methodology to address the critical variables often overlooked in aminoglycoside testing, specifically cation concentration (

Mechanistic Rationale

To design a valid synergy experiment, one must understand the "Entry-Lethality" loop. Seldomycin targets the 30S ribosomal subunit but must first traverse the bacterial cell envelope.

-

The Barrier: In Gram-negatives, divalent cations (

, -

The Synergy: Cell-wall active agents (e.g., Beta-lactams, Vancomycin) disrupt this barrier, facilitating massive Seldomycin uptake. Once inside, Seldomycin induces mistranslation, creating toxic proteins that further disrupt the membrane, creating a bactericidal feedback loop.

Figure 1: Mechanism of Seldomycin Synergy

Caption: The synergistic loop where cell wall compromise facilitates Seldomycin entry, leading to ribosomal collapse.

Critical Pre-Experimental Considerations

The Cation Trap (Expertise Pillar)

Do not use standard Mueller-Hinton Broth (MHB).

Aminoglycoside activity is inversely proportional to cation concentration. Excess

-

Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

-

Standard:

: 20–25 mg/L; -

Risk: Unadjusted broth will yield falsely elevated MICs (false resistance), masking potential synergy.

Seldomycin Stability

Seldomycin is stable at room temperature in powder form but sensitive to pH in solution.

-

Stock Prep: Dissolve in sterile distilled water.

-

pH Check: Ensure media pH is 7.2–7.4. Acidic pH (

) significantly reduces aminoglycoside potency.

Protocol A: High-Throughput Checkerboard Assay

This is the primary screening method to determine the Fractional Inhibitory Concentration Index (FICI).

Materials

-

Seldomycin Stock: 10 mg/mL (10,000 µg/mL).

-

Partner Antibiotic Stock: (e.g., Ampicillin) 10 mg/mL.

-

Media: CAMHB (pH 7.3).

-

Plate: 96-well sterile polystyrene microplate (U-bottom).

-

Organism: Log-phase culture adjusted to

McFarland.

Step-by-Step Workflow

Step 1: Dilution Layout We utilize a 2D gradient.

-

Rows (A-H): Partner Antibiotic (2-fold serial dilution, decreasing downwards).

-